3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one features a pyrido[2,3-d]pyrimidin-4(3H)-one core fused with a bicyclic heteroaromatic system. Key structural elements include:
- A piperidin-4-yl group at position 3 of the pyridopyrimidinone ring.
- A thioacetyl bridge linking the piperidine to a 4-fluorophenyl substituent. While direct data on its activity are absent in the provided evidence, comparisons with structurally related compounds (Table 1) provide insights into its plausible properties.
Properties
IUPAC Name |
3-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c21-14-3-5-16(6-4-14)28-12-18(26)24-10-7-15(8-11-24)25-13-23-19-17(20(25)27)2-1-9-22-19/h1-6,9,13,15H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPMTDYGUCNZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, identified by CAS number 2034554-77-1, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, particularly focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 398.5 g/mol. The structure features a piperidine ring and a pyrido[2,3-d]pyrimidine moiety, which are known for their biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H19FN4O2S |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 2034554-77-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the 4-fluorophenylthio group is crucial for enhancing its biological activity. Various synthetic routes have been explored to optimize yield and purity.
Antiviral Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit antiviral properties. For instance, compounds structurally similar to this compound have shown efficacy against various viral strains, including rhinoviruses and other RNA viruses. A study highlighted that structural modifications significantly affect antiviral potency, suggesting that this compound may also possess similar capabilities due to its structural characteristics .
Anticancer Properties
The compound's ability to inhibit specific kinases involved in cancer progression has been investigated. Kinase inhibitors derived from pyrido[2,3-d]pyrimidine frameworks are known to target pathways crucial for tumor growth. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines, indicating potential as anticancer agents .
Other Pharmacological Activities
Additionally, the compound has been evaluated for antibacterial and antifungal activities. Early screenings suggested moderate efficacy against certain bacterial strains, although further studies are needed to confirm these findings and elucidate mechanisms of action .
Case Studies
- Antiviral Screening : A set of pyrido[2,3-d]pyrimidine derivatives was synthesized and screened against HIV-1 and other viruses. Results indicated that certain modifications led to enhanced protective effects against viral infections .
- Kinase Inhibition : A study focused on the inhibition of dihydrofolate reductase (DHFR) by similar compounds showed promising results in reducing cell proliferation in cancer models .
- Antibacterial Activity : In vitro tests revealed that certain derivatives exhibited significant antibacterial properties against Gram-positive bacteria, suggesting a potential role in treating bacterial infections .
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit antiviral properties. Compounds structurally similar to 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one have shown efficacy against various viral strains, including rhinoviruses and other RNA viruses. A study demonstrated that specific structural modifications significantly enhance antiviral potency, suggesting that this compound may also possess similar capabilities due to its structural characteristics .
Anticancer Properties
The compound's ability to inhibit kinases involved in cancer progression has been investigated. Kinase inhibitors derived from pyrido[2,3-d]pyrimidine frameworks are known to target pathways crucial for tumor growth. In vitro studies have shown that such compounds can induce apoptosis in cancer cell lines, indicating potential as anticancer agents .
Antibacterial and Antifungal Activities
In addition to its antiviral and anticancer properties, the compound has been evaluated for antibacterial and antifungal activities. Initial screenings suggested moderate efficacy against certain bacterial strains; however, further studies are needed to confirm these findings and elucidate mechanisms of action .
Case Studies
Antiviral Screening : A set of pyrido[2,3-d]pyrimidine derivatives was synthesized and screened against HIV-1 and other viruses. Results indicated that certain modifications led to enhanced protective effects against viral infections .
Kinase Inhibition : A study focused on the inhibition of dihydrofolate reductase (DHFR) by similar compounds showed promising results in reducing cell proliferation in cancer models .
Antibacterial Activity : In vitro tests revealed that certain derivatives exhibited significant antibacterial properties against Gram-positive bacteria, suggesting a potential role in treating bacterial infections .
Comparison with Similar Compounds
Research Implications and Gaps
- Activity Prediction : The target’s 4-fluorophenylthio group aligns with antimicrobial () and anticancer () motifs, but empirical testing is needed.
- Synthetic Challenges : Introducing the thioacetyl-piperidine moiety may require optimization to avoid side reactions (e.g., oxidation of thioethers).
- Structural Uniqueness: Unlike thieno[3,2-d]pyrimidinones (), the pyrido[2,3-d]pyrimidinone core offers distinct electronic properties for target selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
